
1-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as EMOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EMOP has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions.
Wissenschaftliche Forschungsanwendungen
Magnetic Materials and Spintronics
The unique structure of 1-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide influences its magnetic behavior. Unlike typical organic radicals with extended π-conjugated aromatic frameworks, this compound lacks the ability to form columns of π-stacked molecules due to its nearly orthogonal 2-methoxyphenyl group. Researchers have investigated its magnetic properties, revealing an alternating antiferromagnetic Heisenberg linear chain model. Theoretical calculations have confirmed the experimentally determined microscopic magnetic exchange interactions within the chain .
Chemoselective Reagents in Organic Synthesis
While not directly related to the Blatter radical, the 2-methoxyphenyl group appears in other contexts. For instance, 2-methoxyphenyl isocyanate serves as a chemoselective multitasking reagent for protecting and deprotecting organic amines. Its stability under various conditions makes it valuable in synthetic chemistry .
Antitumor Activity and ROS-Mediated Apoptosis
A derivative of 1-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one (DPP23) , has demonstrated antitumor activity. It induces apoptosis in cancer cells through reactive oxygen species (ROS) pathways. Understanding the mechanism of ROS generation by DPP23 is crucial for developing targeted therapies .
Pharmacological Applications
While not extensively explored, the Blatter radical’s unique structure could inspire novel drug design strategies. Researchers might investigate its interactions with biological targets, potential therapeutic effects, and pharmacokinetic properties.
Read more Learn about 2-methoxyphenyl isocyanate Explore the antitumor activity of DPP23
Eigenschaften
IUPAC Name |
1-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-3-26-18-7-5-4-6-17(18)22-13-14(12-19(22)23)20(24)21-15-8-10-16(25-2)11-9-15/h4-11,14H,3,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKLVHHJZJSZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Chlorophenyl){4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2636628.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2636629.png)
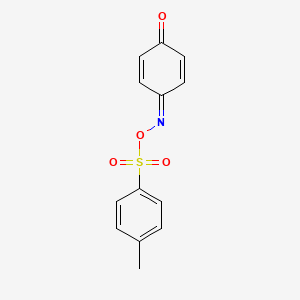
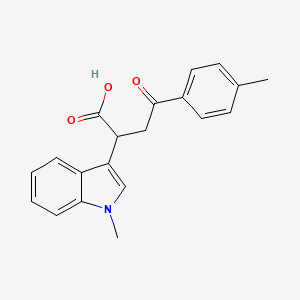
![4-tert-butyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2636636.png)
![N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}cyclopentanecarboxamide](/img/structure/B2636638.png)
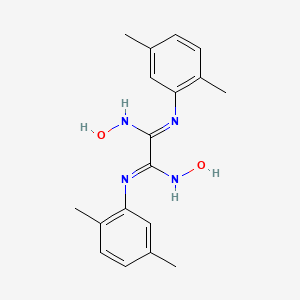
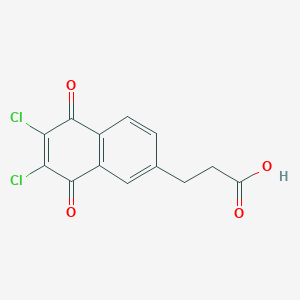
![N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2636641.png)
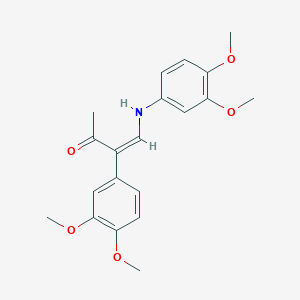
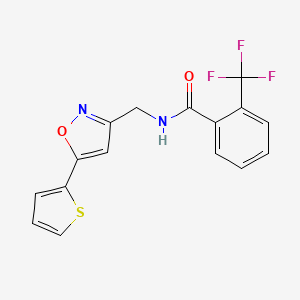

![N-(cyanomethyl)-N-methyl-2-[(trifluoromethyl)sulfanyl]pyridine-3-carboxamide](/img/structure/B2636648.png)